ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a cyano group at the 5-position and a methyl group at the 2-position of the indole ring, with an ethyl ester group attached to the 3-position via an acetate linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the indole derivative with ethyl acetate in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate can be compared with other similar indole derivatives, such as:
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate: Similar structure but with a bromo group instead of a cyano group.
Ethyl 2-(5-nitro-2-methyl-1H-indol-3-yl)acetate: Similar structure but with a nitro group instead of a cyano group.
Ethyl 2-(5-methyl-2-methyl-1H-indol-3-yl)acetate: Similar structure but with a methyl group instead of a cyano group.
The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)7-11-9(2)16-13-5-4-10(8-15)6-12(11)13/h4-6,16H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXWYYBNCDZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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